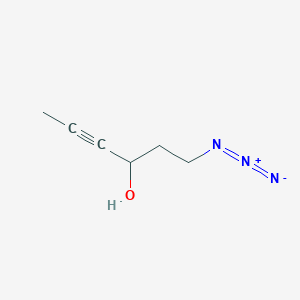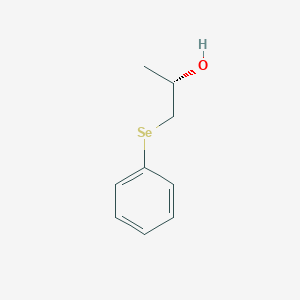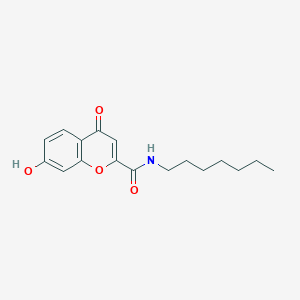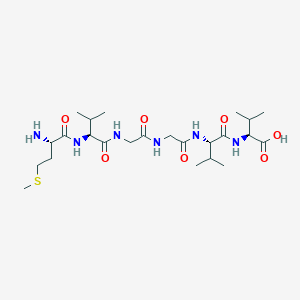
1-Azidohex-4-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azidohex-4-YN-3-OL is an organic compound characterized by the presence of an azide group (-N₃) and a hydroxyl group (-OH) attached to a hexynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azidohex-4-YN-3-OL can be synthesized through a multi-step process. One common method involves the reaction of 4-hexyn-3-ol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds via an S_N2 mechanism, where the azide ion displaces a leaving group on the hexynyl chain .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Azidohex-4-YN-3-OL undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group, which can then be displaced by nucleophiles.
Major Products:
Triazoles: Formed from the cycloaddition of the azide group with alkynes.
Substituted Hexynes: Formed from the substitution of the hydroxyl group with other functional groups.
Scientific Research Applications
1-Azidohex-4-YN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azidohex-4-YN-3-OL largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy .
Comparison with Similar Compounds
1-Azidohex-5-YN-3-OL: Similar structure but with the azide group at a different position.
1-Azidohex-4-YN-2-OL: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 1-Azidohex-4-YN-3-OL is unique due to the specific positioning of the azide and hydroxyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
851113-01-4 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-azidohex-4-yn-3-ol |
InChI |
InChI=1S/C6H9N3O/c1-2-3-6(10)4-5-8-9-7/h6,10H,4-5H2,1H3 |
InChI Key |
BBJTVDLOHSCSJX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CCN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-Diethyl-3-[4-(1-phenylethenyl)phenyl]propan-1-amine](/img/structure/B14184393.png)
![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)



![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)

